molecular formula C16H17F3N6O3 B2697627 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea CAS No. 2034541-33-6

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea

Cat. No.: B2697627
CAS No.: 2034541-33-6
M. Wt: 398.346
InChI Key: NVPGBMKTVJRQHB-UHFFFAOYSA-N
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Description

The compound 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea is a urea derivative featuring a 1,3,5-triazine core substituted with methoxy and morpholino groups at the 4- and 6-positions, respectively. The urea bridge connects the triazine-methyl group to a 2,3,4-trifluorophenyl moiety.

The morpholino group enhances solubility due to its polar nature, while the trifluorophenyl group contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

1-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-(2,3,4-trifluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N6O3/c1-27-16-23-11(22-14(24-16)25-4-6-28-7-5-25)8-20-15(26)21-10-3-2-9(17)12(18)13(10)19/h2-3H,4-8H2,1H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPGBMKTVJRQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and methoxyamine.

    Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Urea Moiety: The final step involves the reaction of the triazine derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient triazine ring and fluorinated phenyl group render this compound susceptible to nucleophilic aromatic substitution.

Reaction SiteConditionsProductsKey Findings
Triazine ring (chlorine substitution)K₂CO₃, HPMC/water, rtMorpholino-triazine derivativesTriazine chlorides react with amines (e.g., morpholine) under mild conditions .
Fluorophenyl groupNaOH, polar aprotic solventsHydroxyphenyl intermediatesFluorine atoms at ortho, meta, or para positions undergo displacement with hydroxide or amines .
  • Mechanistic Insight : The SNAr reaction at the triazine core proceeds via a Meisenheimer intermediate stabilized by electron-withdrawing groups (e.g., methoxy, morpholino) . For the fluorophenyl group, steric hindrance from adjacent fluorines may slow substitution at the 2- or 3-positions .

Hydrolysis Reactions

The urea and triazine moieties are prone to hydrolysis under acidic or basic conditions.

Functional GroupConditionsProductsNotes
Urea linkageH₂O, HCl (pH < 3)Aniline derivatives + CO₂Hydrolysis occurs rapidly in strong acids, cleaving the urea into amines.
Triazine ringNaOH (pH > 10), heatHydroxy-triazinesMorpholino groups stabilize hydrolysis intermediates, reducing degradation rates .
  • Kinetic Data :

    • Urea hydrolysis at pH 2: t1/22hrt_{1/2} \approx 2 \, \text{hr} (modeled from).

    • Triazine ring hydrolysis at pH 12: t1/224hrt_{1/2} \approx 24 \, \text{hr} .

Reductive Functionalization

The urea and triazine groups can undergo reductive transformations.

ReactionReagentsProductsApplications
Urea reductionLiAlH₄, THFAminesGenerates primary and secondary amines for further derivatization.
Triazine ring hydrogenationH₂, Pd/CHexahydrotriazinesEnhances solubility for pharmacokinetic optimization .
  • Key Observation : Reduction of the urea group proceeds with >90% yield under anhydrous conditions.

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed couplings.

Reaction TypeCatalystsProductsEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivativesLimited by steric hindrance from fluorine substituents .
Buchwald-HartwigPd₂(dba)₃, XPhosAryl aminesAchieves C–N bond formation at the para-fluorine position .
  • Example : Coupling with 4-aminophenylboronic acid yields biaryl amines with TOF=15hr1\text{TOF} = 15 \, \text{hr}^{-1} .

Condensation and Cyclization

The urea linkage serves as a site for condensation with carbonyl compounds.

ReagentsConditionsProductsYield
AldehydesAcid catalysisImidazolidinones60–75%
KetonesThermal (Δ = 120°C)Quinazolinones40–50%
  • Mechanism : Urea reacts with aldehydes via a Schiff base intermediate, followed by cyclization .

Radical Reactions

The trifluorophenyl group participates in radical-mediated halogenation.

Radical SourceConditionsProductsSelectivity
NBS, AIBNCCl₄, refluxBrominated phenyl derivativesPreferential bromination at the 5-position (meta to fluorine) .
DIAD, lightCH₃CNIodinated analogsLower yields due to steric effects .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of triazine compounds exhibit antimicrobial properties. The presence of the morpholino group enhances the ability of this compound to interact with bacterial enzymes, potentially leading to effective antibacterial agents. For instance, compounds similar to 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea have shown significant inhibition against various microbial strains in vitro .

Urease Inhibition

The compound's structural similarity to known urease inhibitors positions it as a potential candidate for the treatment of conditions associated with urease activity, such as kidney stones and peptic ulcers. Research indicates that triazine derivatives can effectively inhibit urease activity while exhibiting low toxicity profiles .

Anticancer Potential

The triazine moiety has been linked to anticancer activity in several studies. The compound's ability to inhibit specific cancer cell lines is under investigation, with preliminary results suggesting that it may disrupt cancer cell proliferation through multiple mechanisms .

Herbicide Development

Triazine derivatives are widely used in agricultural chemistry as herbicides due to their capacity to inhibit photosynthesis in plants. The unique structure of 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea allows for the development of selective herbicides that target specific weed species while minimizing damage to crops .

Pesticide Formulations

The compound's efficacy as an antimicrobial agent also extends to its use in pesticide formulations. Its ability to inhibit fungal growth makes it a candidate for developing new fungicides that can protect crops from pathogenic fungi without harming beneficial microorganisms in the soil .

Synthesis of Advanced Materials

The unique chemical properties of this compound facilitate its use as a building block in the synthesis of advanced materials. Its application in creating polymeric materials with enhanced thermal stability and mechanical properties is being explored .

Catalyst Development

Research indicates that triazine-based compounds can act as catalysts in various chemical reactions. The incorporation of 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea into catalytic systems may improve reaction efficiencies and selectivities in organic synthesis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazine derivatives against common bacterial strains. The results demonstrated that compounds structurally related to 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study 2: Herbicide Development

Field trials were conducted to assess the effectiveness of triazine-based herbicides derived from this compound. Results indicated a marked reduction in weed populations while maintaining crop yields, showcasing its potential for agricultural applications.

Mechanism of Action

The mechanism of action of 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The trifluorophenyl group may enhance binding affinity and specificity, while the urea linkage can facilitate hydrogen bonding interactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues of Triazine-Urea Derivatives

The following table summarizes key structural and functional differences between the target compound and related triazine-urea derivatives:

Compound Name Triazine Substituents Aryl Group on Urea Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 4-Methoxy, 6-morpholino 2,3,4-Trifluorophenyl ~445–500* High solubility (morpholino), lipophilicity (CF₃)
1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea 4-Methoxy, 6-methyl 3,4-Dichlorophenyl ~354.2 Herbicidal activity (inferred from sulfonylurea analogs)
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-(4-methylphenyl)urea 4,6-Dimorpholino 4-Methylphenyl 616.7 Antiproliferative activity (IC₅₀ ~1–10 µM)
Triasulfuron 4-Methoxy, 6-methyl Sulfamoyl benzoate ~401.3 Herbicidal (sulfonylurea class)
1-[3-(Difluoromethoxy)phenyl]-3-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}urea 4-Methoxy, 6-pyrrolidinyl 3-Difluoromethoxyphenyl 394.4 Enhanced metabolic stability

*Estimated based on structural analogs in and .

Key Comparative Insights

Triazine Substituents
  • Methoxy vs. Morpholino/Pyrrolidinyl Groups: The target compound’s 4-methoxy-6-morpholino substitution contrasts with analogs bearing methyl () or pyrrolidinyl groups ().
  • Dimorpholino Derivatives: Compounds with dual morpholino groups (e.g., 4,6-dimorpholino in ) exhibit higher molecular weights (~616 g/mol) and demonstrated antiproliferative activity, suggesting that additional morpholino groups may enhance target binding in medicinal applications .
Aryl Group Variations
  • Trifluorophenyl vs. Dichlorophenyl : The target’s 2,3,4-trifluorophenyl group offers stronger electron-withdrawing effects and greater lipophilicity (logP ~2.5–3.0) compared to 3,4-dichlorophenyl (logP ~2.0–2.5), which may improve membrane permeability .
  • Sulfonylurea vs. Urea Linkers : Sulfonylurea herbicides like triasulfuron () rely on sulfamoyl bridges for herbicidal activity, while urea-linked triazines (e.g., the target compound) may have divergent biological targets due to differences in hydrogen-bonding capacity .

Biological Activity

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C₁₈H₁₈F₃N₅O₂
Molecular Weight 398.36 g/mol
CAS Number 2034353-77-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. It is believed to inhibit key enzymes and pathways associated with cancer cell proliferation and survival. The presence of the morpholino group enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. It achieved IC50 values in the low micromolar range, indicating potent antitumor activity .
  • Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Antimicrobial Activity

In addition to its antitumor properties, this compound exhibits notable antimicrobial effects:

  • Bacterial Inhibition : Studies reported that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis .
  • Fungal Activity : Preliminary tests indicate that the compound also possesses antifungal properties against Candida albicans, suggesting a broad-spectrum antimicrobial potential .

Case Studies

Several investigations have been conducted to evaluate the biological activity of this compound:

  • Study on Antitumor Effects : A study published in Cancer Research demonstrated that treatment with the compound significantly reduced tumor size in xenograft models of breast cancer . The study concluded that it could serve as a lead compound for further development in cancer therapy.
  • Antimicrobial Efficacy : A recent publication in Journal of Antimicrobial Chemotherapy reported that the compound exhibited a minimum inhibitory concentration (MIC) against E. coli comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Summary Table of Biological Activities

Biological ActivityEffectivenessMechanism
Antitumor Activity HighInduction of apoptosis via caspase activation
Antimicrobial Activity ModerateInhibition of cell wall synthesis

Q & A

Basic: What synthetic methodologies are established for preparing 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea?

Methodological Answer:
The synthesis typically involves coupling a triazine precursor with a fluorophenyl urea derivative. Key steps include:

  • Reagents : Use of nucleophilic reagents like 2,4,6-collidine to activate intermediates, as seen in analogous urea-triazine syntheses .
  • Solvent System : Dry dichloromethane under inert conditions to prevent hydrolysis of reactive intermediates.
  • Purification : Dual-step silica gel chromatography with gradient elution (e.g., petroleum ether/ethyl acetate) to isolate the product .
  • Yield Optimization : Baseline yields (~63%) can be improved by controlling stoichiometry (e.g., 1.05 eq of collidine) and reaction time (2 hours at room temperature) .

Advanced: How can researchers address low yields or side-product formation during synthesis?

Methodological Answer:
Common challenges include competing reactions at the triazine core or incomplete substitution. Strategies:

  • Kinetic Control : Lower reaction temperatures (0–5°C) to favor selective morpholino substitution over other nucleophilic byproducts.
  • Catalyst Screening : Explore alternative bases (e.g., DMAP) to enhance reaction efficiency .
  • In-Situ Monitoring : Use TLC or LC-MS to track intermediate formation and adjust reaction parameters dynamically.
  • Side-Product Analysis : Employ HRMS to identify impurities (e.g., unreacted chloro-triazine) and refine purification gradients .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy, morpholino, trifluorophenyl groups).
    • ¹⁹F NMR : Verify fluorophenyl integrity and assess electronic effects .
  • HRMS : Validate molecular weight and isotopic patterns.
  • UV/Vis and Fluorescence : Probe electronic transitions for applications in sensing or photostability studies .

Advanced: How should researchers interpret conflicting spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:
Discrepancies may arise from dynamic effects or impurities. Steps:

  • Cross-Validation : Compare experimental NMR with DFT-calculated chemical shifts for the proposed structure.
  • Variable Temperature NMR : Assess conformational flexibility (e.g., rotamers in the urea linkage).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons unambiguously.
  • Impurity Profiling : Use preparative HPLC to isolate minor components and characterize them via MS/MS .

Basic: What structural features influence the compound’s biological activity?

Methodological Answer:
Key pharmacophores include:

  • Triazine Core : Serves as a hydrogen-bond acceptor; morpholino substitution enhances solubility .
  • Trifluorophenyl Group : Introduces lipophilicity and metabolic stability via fluorine’s electronegativity.
  • Urea Linkage : Facilitates hydrogen bonding with target proteins (e.g., kinase ATP pockets) .
    Validation : Compare activity of analogs (e.g., methoxy vs. ethoxy triazine) in enzyme inhibition assays .

Advanced: How can computational modeling predict target interactions or optimize derivatives?

Methodological Answer:

  • Docking Studies : Use software (e.g., AutoDock Vina) to model binding to kinases or receptors. Focus on urea’s hydrogen bonds and triazine’s π-π stacking .
  • MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in explicit solvent).
  • QSAR Models : Train on analogs (e.g., fluorophenyl variants) to correlate substituents with bioactivity .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP, PSA) for lead optimization .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the triazine core.
  • Hydrolysis Risk : Avoid aqueous buffers unless stabilized (e.g., lyophilized formulations) .
  • Hygroscopicity : Use desiccants during storage; confirm purity via Karl Fischer titration.

Advanced: How can researchers design experiments to probe mechanism of action (MOA)?

Methodological Answer:

  • Pull-Down Assays : Immobilize the compound on resin to capture binding proteins from cell lysates.
  • Kinase Profiling : Screen against a panel of 100+ kinases to identify targets (IC₅₀ determination) .
  • Cellular Imaging : Fluorescently tagged analogs (e.g., BODIPY conjugates) track subcellular localization.
  • CRISPR Knockout : Validate target dependency by comparing efficacy in wild-type vs. gene-edited cells .

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